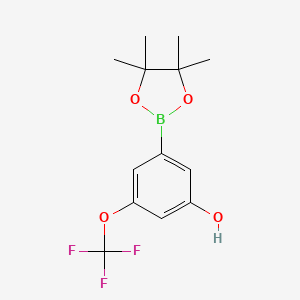

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

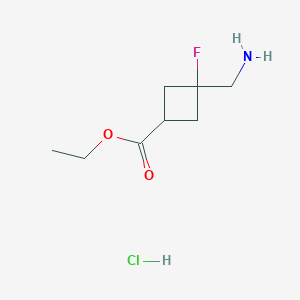

“3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 2377606-48-7. It has a molecular weight of 304.07 . The IUPAC name for this compound is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)8-5-9(18)7-10(6-8)19-13(15,16)17/h5-7,18H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.

科学的研究の応用

Synthesis and Structural Characterization

- Compounds containing 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl) groups have been synthesized and structurally characterized using various spectroscopic techniques and X-ray diffraction. These studies provide insights into the molecular structures and vibrational properties of such compounds, which are essential for understanding their chemical behavior and potential applications in various fields (Wu et al., 2021).

Crystallography and Conformational Analysis

- The crystal structures of similar compounds have been analyzed through crystallography and conformational analysis using density functional theory (DFT). These analyses reveal the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for predicting the reactivity and interaction of these compounds in various chemical processes (Huang et al., 2021).

Polymerization and Material Synthesis

- These compounds have been utilized in the synthesis of polymers and materials, such as the creation of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. This application demonstrates the potential use of these compounds in developing new materials with specific optical properties (Fischer et al., 2013).

Boron Chemistry and Medicinal Chemistry Applications

- They have also been used in boron chemistry, particularly in the synthesis of boronated phosphonium salts. These compounds show potential for medicinal chemistry applications, especially in the context of in vitro cytotoxicity and cellular uptake, which can be pivotal in drug design and cancer therapy research (Morrison et al., 2010).

Synthesis of Electron Donors

- The synthesis of new organic electron donors derived from these compounds has been reported. This application is significant in the development of materials for electronic devices, where these compounds act as intermediates in the synthesis of components with specific electronic properties (Bifari & El-Shishtawy, 2021).

Safety and Hazards

特性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)8-5-9(18)7-10(6-8)19-13(15,16)17/h5-7,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQGCCASYKIKNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

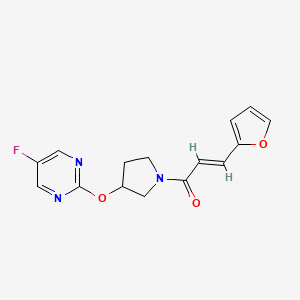

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2409437.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)

![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)

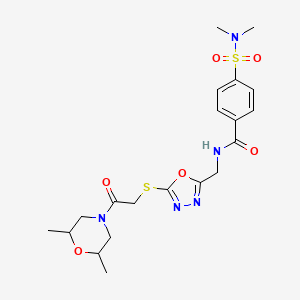

![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2409458.png)

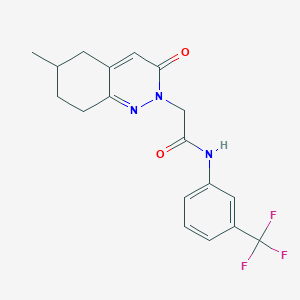

![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)

![[(E)-1,1-Dimethoxypropan-2-ylideneamino]thiourea](/img/structure/B2409460.png)